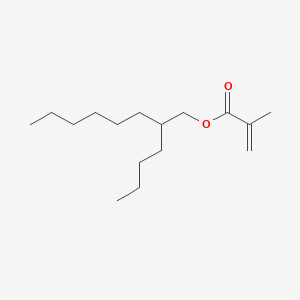

2-Butyloctyl methacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Butyloctyl methacrylate (BOMA) is a monomer that belongs to the family of methacrylate esters. It is widely used in the polymer industry due to its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents. BOMA is a colorless liquid with a molecular weight of 326.49 g/mol and a boiling point of 300°C.

Wissenschaftliche Forschungsanwendungen

2-Butyloctyl methacrylate has various scientific research applications, including its use in the synthesis of polymers, coatings, adhesives, and sealants. 2-Butyloctyl methacrylate is used as a co-monomer in the production of copolymers with other monomers such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have excellent properties such as high glass transition temperature, good mechanical strength, and low water absorption. 2-Butyloctyl methacrylate is also used as a cross-linking agent in the production of thermosetting resins.

Wirkmechanismus

2-Butyloctyl methacrylate acts as a cross-linking agent in the polymerization process. It reacts with other monomers to form covalent bonds, which results in the formation of a polymer network. The cross-linking process improves the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.

Biochemical and Physiological Effects

2-Butyloctyl methacrylate has no known biochemical and physiological effects as it is not used as a drug or a pharmaceutical agent. However, it is important to handle 2-Butyloctyl methacrylate with care as it is a flammable and toxic liquid.

Vorteile Und Einschränkungen Für Laborexperimente

2-Butyloctyl methacrylate has several advantages in lab experiments, including its low viscosity, high molecular weight, and good solubility in organic solvents. These properties make it easy to handle and process in the laboratory. However, 2-Butyloctyl methacrylate is a toxic and flammable liquid, which requires proper handling and storage to avoid accidents.

Zukünftige Richtungen

There are several future directions for the research and development of 2-Butyloctyl methacrylate. One direction is the synthesis of new copolymers using 2-Butyloctyl methacrylate as a co-monomer. These copolymers can have improved properties such as higher glass transition temperature, better mechanical strength, and lower water absorption. Another direction is the use of 2-Butyloctyl methacrylate as a cross-linking agent in the production of new thermosetting resins. These resins can have improved properties such as higher thermal stability, better chemical resistance, and improved mechanical strength. Additionally, the use of 2-Butyloctyl methacrylate in the production of new coatings, adhesives, and sealants can also be explored. These materials can have improved properties such as better adhesion, higher durability, and improved weather resistance.

Conclusion

In conclusion, 2-Butyloctyl methacrylate is a versatile monomer that has various scientific research applications in the polymer industry. Its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents make it easy to handle and process in the laboratory. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Butyloctyl methacrylate have been discussed in this paper. Further research and development of 2-Butyloctyl methacrylate can lead to the production of new materials with improved properties and applications.

Synthesemethoden

2-Butyloctyl methacrylate can be synthesized by the esterification reaction between 2-butanol and octyl methacrylate using a catalyst such as sulfuric acid. The reaction takes place at a temperature of 100-120°C under reflux conditions. The product is then purified by distillation to obtain pure 2-Butyloctyl methacrylate.

Eigenschaften

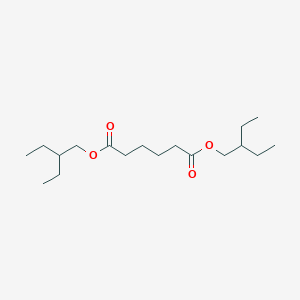

CAS-Nummer |

10097-26-4 |

|---|---|

Molekularformel |

C16H30O2 |

Molekulargewicht |

254.41 g/mol |

IUPAC-Name |

2-butyloctyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-5-7-9-10-12-15(11-8-6-2)13-18-16(17)14(3)4/h15H,3,5-13H2,1-2,4H3 |

InChI-Schlüssel |

VHGQXSVGGOZFAO-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCC)COC(=O)C(=C)C |

Kanonische SMILES |

CCCCCCC(CCCC)COC(=O)C(=C)C |

Andere CAS-Nummern |

10097-26-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)

![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)